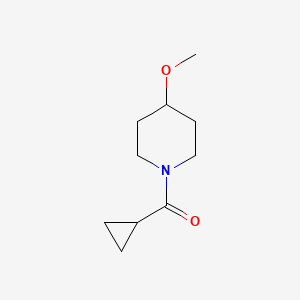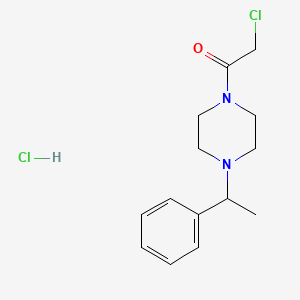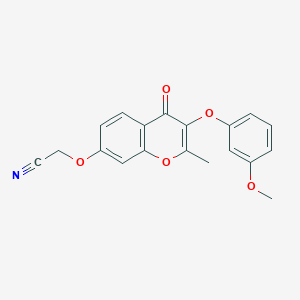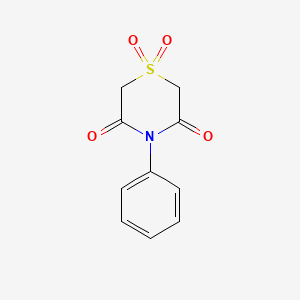
3,4-dichloro-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dichloro-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as dichloro, pyrazolyl, pyrimidinyl, and benzenesulfonamide moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes may include:
Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group by a nucleophile, often under basic or acidic conditions.
Condensation reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water or ammonia.
Cyclization reactions: These reactions involve the formation of a ring structure from linear precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch reactors: Used for controlled synthesis with precise temperature and pressure conditions.
Continuous flow reactors: Used for large-scale production with continuous input of reactants and output of products.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-dichloro-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.
Applications De Recherche Scientifique
3,4-dichloro-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure can interact with specific biological targets.
Biological Research: The compound may be used in studies to understand its effects on biological systems, including its interactions with enzymes, receptors, and other biomolecules.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 3,4-dichloro-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptors: The compound may interact with cell surface or intracellular receptors, modulating their activity and triggering downstream signaling pathways.
DNA/RNA: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-disubstituted-1,2,4-oxadiazole compounds: These compounds share some structural similarities with 3,4-dichloro-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)benzenesulfonamide, particularly in their heteroaryl moieties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
3,4-dichloro-N-[2-[[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]amino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N6O2S/c1-11-8-12(2)26(25-11)18-10-17(23-13(3)24-18)21-6-7-22-29(27,28)14-4-5-15(19)16(20)9-14/h4-5,8-10,22H,6-7H2,1-3H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAUVRMCLRJHLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC(=C2)NCCNS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-cyclohexyl-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]propanamide](/img/structure/B2919080.png)


![2-[2-[(E)-2-cyano-3-(4-methylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2919090.png)

![3-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine](/img/structure/B2919093.png)

![2-hydroxy-9-methyl-N-(2-methylcyclohexyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2919095.png)
![(Z)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide](/img/structure/B2919096.png)
![N-(3-chloro-4-fluorophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B2919097.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2919101.png)

